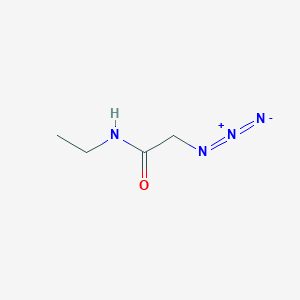

2-azido-N-ethylacetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocycles

2-azido-N-ethylacetamide: is a valuable precursor in the synthesis of various heterocyclic compounds. Organic azides are known to participate in the formation of five-membered rings with one heteroatom, such as pyrroles, and rings with two heteroatoms like pyrazole and isoxazole . The azido group in these compounds acts as a versatile functional group that can undergo a range of transformations, leading to the construction of complex molecular architectures crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-azido-N-ethylacetamide can be used to introduce azide groups into bioactive molecules. This modification can significantly alter the biological activity of a compound, leading to the discovery of new drugs with enhanced efficacy or reduced side effects. Azides are also used in bioconjugation techniques, such as click chemistry, to create targeted drug delivery systems .

Molecular Biology

The azide moiety of 2-azido-N-ethylacetamide is instrumental in molecular biology applications. It can be incorporated into biomolecules as a bioorthogonal handle for subsequent click chemistry reactions. This allows for the labeling and tracking of biomolecules in live cells without interfering with normal cellular processes .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 2-azido-N-ethylacetamide is involved in the preparation of various nitrogen-containing compounds. Azides are precursors to amines, amides, and other nitrogenous functional groups through reduction or other transformation reactions. These compounds are foundational in the synthesis of dyes, polymers, and other industrial chemicals .

Catalysis

The azido group in 2-azido-N-ethylacetamide can act as a ligand in catalysis, forming complexes with metals that catalyze a variety of chemical reactions. This includes the synthesis of cyclic compounds through cycloaddition reactions and the formation of carbon-nitrogen bonds, which are essential in creating many organic molecules .

Material Science

In material science, 2-azido-N-ethylacetamide can be used to modify the surface properties of materials. The azide functionality can react with alkyne-modified surfaces to form covalently attached layers. This technique is used to create functional coatings that can improve the biocompatibility, chemical resistance, or other properties of materials .

Safety and Hazards

While specific safety and hazard information for 2-azido-N-ethylacetamide is not available, azides, in general, pose explosion hazards when exposed to heat and react violently with certain substances . Sodium azide, for example, poses a high explosion hazard when exposed to heat, decomposing to release nitrogen gas above the melting point (275 °C) . It also reacts violently with carbon disulfide, bromine, nitric acid, and dimethyl sulfate .

Mécanisme D'action

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of 2-azido-N-ethylacetamide would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that 2-azido-N-ethylacetamide could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of 2-azido-N-ethylacetamide, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of 2-azido-N-ethylacetamide.

Propriétés

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

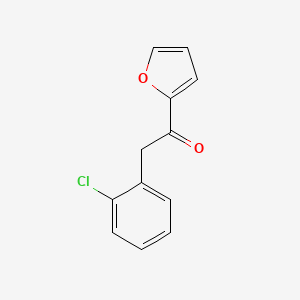

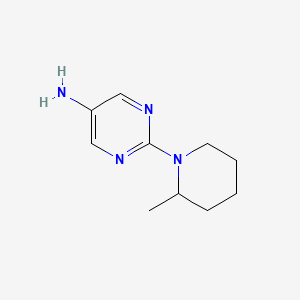

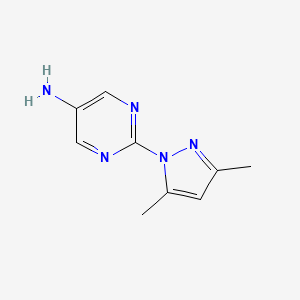

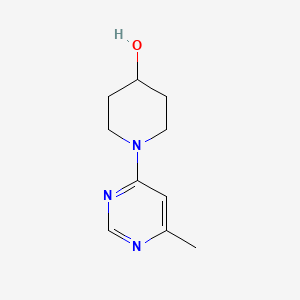

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)